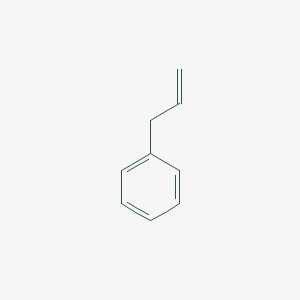

Allylbenzene

Description

Properties

IUPAC Name |

prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWLCRVIBGQPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25988-53-8 | |

| Record name | Benzene, 2-propen-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00861855 | |

| Record name | Allylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Aldrich MSDS] | |

| Record name | Allylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.69 [mmHg] | |

| Record name | Allylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

300-57-2 | |

| Record name | Allylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylpropene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VT7C9MEQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Allylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylbenzene (3-phenyl-1-propene) is a valuable organic compound widely utilized as a synthetic intermediate in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Its unique molecular architecture, featuring a reactive allyl group appended to a benzene (B151609) ring, imparts a versatile chemical profile, making it susceptible to a range of transformations.[1][2] This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound. Key quantitative data are summarized in tabular format for ease of reference. Detailed experimental protocols for significant reactions, including hydrogenation, oxidation, hydrohalogenation, and polymerization, are provided. Furthermore, reaction pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Chemical Properties of this compound

This compound is a colorless liquid with a characteristic sweet odor. It is a flammable and combustible liquid and should be handled with appropriate safety precautions.[3] this compound is readily soluble in nonpolar organic solvents like hexane (B92381) and toluene (B28343), but exhibits poor solubility in water due to its hydrophobic nature.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀ | [1][3][5][6] |

| Molecular Weight | 118.18 g/mol | [1][5][6] |

| CAS Number | 300-57-2 | [1][3][6] |

| Appearance | Colorless liquid | [3] |

| Density | 0.892 - 0.893 g/cm³ at 25 °C | [3] |

| Boiling Point | 156-157 °C | [3] |

| Melting Point | -40 °C | [3] |

| Refractive Index | 1.511 (at 20 °C) | |

| Solubility | Insoluble in water; Soluble in organic solvents. | [4] |

Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the terminal double bond in the allyl group and the aromatic benzene ring. The double bond is susceptible to a variety of addition reactions, while the benzene ring can undergo electrophilic aromatic substitution.[1][2]

Hydrogenation

The double bond of the allyl group can be readily reduced to a single bond through catalytic hydrogenation, yielding propylbenzene (B89791). This reaction is typically carried out using a metal catalyst, such as platinum or palladium, under a hydrogen atmosphere.

Oxidation

Oxidation of this compound can proceed via different pathways depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating cleave the double bond, ultimately leading to the formation of benzoic acid.[7][8][9] This occurs through the oxidation of the benzylic carbon.[7][8]

Hydrohalogenation

The addition of hydrogen halides, such as hydrogen bromide (HBr), across the double bond of this compound follows Markovnikov's rule. The hydrogen atom adds to the carbon with more hydrogen atoms (the terminal carbon), and the halogen atom adds to the more substituted carbon (the secondary carbon), forming 2-bromo-1-phenylpropane (B146064).[2] Rearrangement to form the benzylic carbocation is not observed as the major pathway.

Polymerization

This compound can undergo polymerization, particularly free-radical polymerization, initiated by radical initiators. However, due to degradative chain transfer to the monomer, the polymerization of allyl compounds often results in low molecular weight polymers or oligomers.

Experimental Protocols

The following protocols are provided as representative examples for the key reactions of this compound. Appropriate safety precautions should be taken when performing these experiments.

Catalytic Hydrogenation of this compound

Objective: To synthesize propylbenzene by the catalytic hydrogenation of this compound.

Materials:

-

This compound

-

Ethanol (or other suitable solvent)

-

10% Palladium on charcoal (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

Procedure:

-

In a round-bottom flask, dissolve a known amount of this compound in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution. The flask is then equipped with a magnetic stir bar.

-

The flask is connected to the hydrogenation apparatus. The system is purged with hydrogen gas to remove any air.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 bar) at room temperature.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield propylbenzene.

Oxidation of this compound with Potassium Permanganate

Objective: To synthesize benzoic acid from this compound via oxidative cleavage.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) (for alkaline conditions)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (for acidification)

-

Water

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

A mixture of this compound and an aqueous solution of sodium carbonate or sodium hydroxide is placed in a round-bottom flask.

-

A solution of potassium permanganate in water is added portion-wise to the stirred mixture.

-

The reaction mixture is heated to reflux with continuous stirring. The purple color of the permanganate will disappear as the reaction proceeds, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

After the reaction is complete (indicated by the persistence of the purple color), the mixture is cooled to room temperature.

-

The excess potassium permanganate is destroyed by adding a small amount of a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with a strong acid (e.g., HCl or H₂SO₄) to precipitate the benzoic acid.

-

The benzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Hydrohalogenation of this compound with HBr

Objective: To synthesize 2-bromo-1-phenylpropane from this compound.

Materials:

-

This compound

-

Hydrogen bromide (HBr) solution (e.g., in acetic acid)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

Procedure:

-

This compound is dissolved in a suitable inert solvent (e.g., acetic acid) in a round-bottom flask equipped with a stir bar.

-

The flask is cooled in an ice bath.

-

A solution of hydrogen bromide in the same solvent is added dropwise to the stirred solution of this compound.

-

The reaction is allowed to proceed at a low temperature, and the progress can be monitored by TLC or GC.

-

Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield 2-bromo-1-phenylpropane.

Free-Radical Polymerization of this compound

Objective: To polymerize this compound using a free-radical initiator.

Materials:

-

This compound (monomer)

-

A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

An inert solvent (e.g., toluene or benzene)

-

Round-bottom flask with a reflux condenser and nitrogen inlet

-

Heating mantle

-

Stirring apparatus

Procedure:

-

This compound and a suitable solvent are placed in a round-bottom flask equipped with a stir bar, reflux condenser, and a nitrogen inlet.

-

The system is deoxygenated by bubbling nitrogen through the solution, as oxygen can inhibit radical polymerization.

-

A catalytic amount of the radical initiator is added to the flask.

-

The reaction mixture is heated to the decomposition temperature of the initiator (typically 60-80 °C for AIBN) with continuous stirring under a nitrogen atmosphere.

-

The polymerization is allowed to proceed for a specified period.

-

The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane).

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Conclusion

This compound is a versatile chemical building block with a rich and predictable reactivity profile. Its allyl group readily undergoes addition reactions such as hydrogenation, oxidation, and hydrohalogenation, providing access to a variety of functionalized propylbenzene derivatives. Furthermore, it can be polymerized to form materials with potential applications in various fields. A thorough understanding of its chemical properties and the experimental conditions governing its reactions is crucial for its effective utilization in research, development, and industrial applications. This guide provides a foundational resource for professionals working with this important chemical intermediate.

References

- 1. echemi.com [echemi.com]

- 2. Consider the chemical reaction where a benzene ring is attached to an all.. [askfilo.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2-BROMO-1-PHENYLPROPANE synthesis - chemicalbook [chemicalbook.com]

- 6. Solved Experiment #23: Alvic BROMINATION of this compound and | Chegg.com [chegg.com]

- 7. EP0637580B1 - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to Allylbenzene Synthesis for Organic Chemistry Laboratories

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prevalent synthesis methods for allylbenzene, a valuable chemical intermediate in various industrial applications, including the production of pharmaceuticals, agrochemicals, and OLED materials.[1][2] The document details several established synthetic routes, offering detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their laboratory and developmental needs.

Core Synthesis Methodologies

The synthesis of this compound can be accomplished through several key pathways in organic chemistry. The most common and reliable methods include Grignard reactions, Friedel-Crafts alkylation, and modern palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki couplings. Each method offers distinct advantages and challenges in terms of yield, substrate scope, and reaction conditions.

Grignard Reaction

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. In the context of this compound synthesis, it involves the reaction of a phenylmagnesium halide (a Grignard reagent) with an allyl halide. This method is known for its relatively high yields and straightforward procedure, making it a staple in many organic chemistry labs.[3][4]

Detailed Experimental Protocol (from Phenylmagnesium Bromide and Allyl Bromide):

-

Preparation of Grignard Reagent: Prepare the phenylmagnesium bromide Grignard reagent from 20 g of magnesium turnings and 78.5 g of bromobenzene (B47551) in 350 ml of anhydrous ether.[3]

-

Addition of Allyl Bromide: To the prepared Grignard reagent, add 57.5 g of allyl bromide over a period of 15 minutes. If the reaction becomes too vigorous, use external cooling to maintain control.[3]

-

Reflux: Stir the mixture and heat it to reflux for 1.5 hours.[3]

-

Hydrolysis (Workup): Cautiously add 100 ml of water to hydrolyze the reaction mixture.[3]

-

Extraction and Drying: Separate the ethereal layer. Extract the aqueous layer with ether. Combine the ethereal solutions and dry them over anhydrous sodium sulfate.[3]

-

Purification: Remove the ether via distillation. Distill the remaining residue to obtain pure this compound. The expected boiling point is 153-154°C at 725 mm Hg.[3] A reported yield for this specific procedure is 82%.[3]

Friedel-Crafts Allylation

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. However, the direct allylation of benzene (B151609) using an allyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃) is often problematic. This is because the initial product, this compound, can react further, leading to byproducts such as β-chloropropylbenzene and diphenylpropane.[5][6] Using a milder catalyst, such as cupric chloride, can favor the formation of this compound.[5] An alternative approach involves using allyl alcohol with specific catalysts or allyl borate (B1201080) in the presence of a Friedel-Crafts catalyst.[6][7]

General Experimental Protocol (Conceptual, using Allyl Borate):

-

Reaction Setup: In a suitable reaction vessel, mix the aromatic hydrocarbon (e.g., benzene or cumene) with a pulverized Friedel-Crafts catalyst, such as ferric chloride.[7]

-

Reagent Addition: While stirring and maintaining a controlled temperature (e.g., 25-35°C), slowly introduce allyl borate to the mixture.[7]

-

Heating: After the addition is complete, heat the mixture (e.g., at 80°C) for a specified time, such as one hour, to drive the reaction to completion.[7]

-

Workup and Purification: The workup would typically involve quenching the reaction, separating the organic layer, washing, drying, and finally, purification by distillation to isolate the this compound product.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for their high efficiency, selectivity, and functional group tolerance.[1] Methods like the Suzuki-Miyaura and Heck reactions are powerful tools for synthesizing this compound.[1][2]

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like phenylboronic acid) with an allyl halide or a related derivative, catalyzed by a palladium complex.[1][8][9] The reaction requires a base to activate the boronic acid.[9] This method is valued for the stability and low toxicity of the boronic acid reagents.[9]

-

Heck Reaction: The Heck reaction couples an unsaturated halide (like iodobenzene) with an alkene (in this case, an allyl source) in the presence of a palladium catalyst and a base.[10][11] This reaction is a convenient method for C-C bond formation to produce substituted alkenes.[10][12]

Conceptual Experimental Protocol (Suzuki Coupling):

-

Reaction Setup: To a flame-dried flask, add the aryl halide (e.g., bromobenzene), an allylboronic acid ester (e.g., allylboronic acid pinacol (B44631) ester), a base (e.g., potassium phosphate), and a palladium catalyst (e.g., Pd(PPh₃)₄).[8]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas like argon. Repeat this process multiple times.[8]

-

Solvent Addition: Add a degassed solvent (e.g., toluene/water mixture).

-

Reaction: Heat the mixture at a specified temperature (e.g., 70-100°C) for several hours until the reaction is complete, monitoring by techniques like TLC or GC.

-

Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography or distillation.

Quantitative Data Summary

The following table summarizes quantitative data for the different this compound synthesis methods, allowing for easy comparison of their effectiveness and requirements.

| Method | Starting Materials | Key Reagents / Catalyst | Reaction Conditions | Yield (%) |

| Grignard Reaction | Bromobenzene, Allyl Bromide | Magnesium (Mg) | Ether solvent, Reflux for 1.5h | 82%[3] |

| Grignard Reaction | Phenylmagnesium Chloride, Allyl Chloride | Nickel Phosphine Complex | THF solvent, Reflux for 1h | 86%[13] |

| Friedel-Crafts Allylation | Benzene, Allyl Chloride | Cupric Chloride (CuCl₂) | High temperature (150°C) and pressure | Not specified, but produces this compound[5] |

| Suzuki Coupling | 2-Bromo-1,4-dinitrobenzene, Allylboronic acid pinacol ester | Pd(PPh₃)₄, K₃PO₄ | Argon atmosphere | Not specified for this compound itself, but a key method[8] |

| Heck Reaction | Iodobenzene, Allyl Alcohol | Palladium Catalyst, Base | N₂, 60-100°C in DMF | Yields range from 50-90% for related structures[14] |

| sp³ C-H Functionalization | Toluene derivatives, Dimethyl acetylenedicarboxylate | TBAI, TBHP | 80°C for 14h | 43-86%[15] |

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the logical connections between different synthetic strategies.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Logical relationships between different this compound synthesis methods.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. Sciencemadness Discussion Board - Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Allylation of Aromatic Compounds , Hive Methods Discourse [chemistry.mdma.ch]

- 6. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. US2861111A - Process for the allylation of benzene and homologous hydrocarbons - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. JPH0543485A - Synthesis of substituted this compound - Google Patents [patents.google.com]

- 14. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of this compound Derivatives through sp3 C-H Bond Functionalization of Toluene Derivatives [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Data of Allylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for allylbenzene (C9H10), a key intermediate in the synthesis of various pharmaceuticals, fragrances, and polymers.[1] The structural elucidation of this compound is presented through a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |

| 6.05 - 5.85 | m | 1H | -CH=CH₂ |

| 5.15 - 5.00 | m | 2H | -CH=CH₂ |

| 3.35 | d | 2H | -CH₂- |

Solvent: CDCl₃, Frequency: 90 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 140.5 | Aromatic C (quaternary) |

| 137.5 | -CH=CH₂ |

| 128.5 | Aromatic CH |

| 128.4 | Aromatic CH |

| 126.0 | Aromatic CH |

| 115.5 | -CH=CH₂ |

| 40.0 | -CH₂- |

Solvent: CDCl₃[3]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | Strong | =C-H stretch (alkene) |

| 3025 | Strong | =C-H stretch (aromatic) |

| 2980, 2905 | Medium | C-H stretch (alkane) |

| 1640 | Strong | C=C stretch (alkene) |

| 1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic) |

| 990, 915 | Strong | =C-H bend (alkene, out-of-plane) |

| 740, 695 | Strong | C-H bend (aromatic, out-of-plane) |

Technique: Liquid Film[4]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 118 | 83 | [M]⁺ (Molecular Ion) |

| 117 | 100 | [M-H]⁺ |

| 91 | 34 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 10 | [C₅H₅]⁺ |

Ionization Energy: 70 eV[5]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. The sample must be fully dissolved and free of any solid particles to ensure high-quality spectra.

-

¹H NMR Acquisition: A one-dimensional proton spectrum is acquired. Typical parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.[6]

-

¹³C NMR Acquisition: For a ¹³C spectrum, a higher concentration of the sample is preferable. A standard proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 1-2 seconds are typically required.[7][8]

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency domain spectrum.[7] The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum is typically obtained using the "neat" or liquid film technique. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[9]

-

Data Acquisition: The prepared sample is placed in the IR spectrophotometer. A background spectrum of the empty salt plates is first recorded and automatically subtracted from the sample spectrum.[10] The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[9]

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: this compound is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][11] This is known as Electron Ionization (EI).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of each ion as a function of its m/z ratio.[12]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for structural validation of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(300-57-2) 1H NMR [m.chemicalbook.com]

- 3. This compound(300-57-2) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(300-57-2) IR Spectrum [chemicalbook.com]

- 5. This compound | C9H10 | CID 9309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. epfl.ch [epfl.ch]

- 9. edu.rsc.org [edu.rsc.org]

- 10. scribd.com [scribd.com]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. htds.fr [htds.fr]

The Occurrence and Extraction of Allylbenzene from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylbenzene, a volatile organic compound, and its derivatives are significant constituents of the essential oils of numerous plant species. These compounds are of considerable interest to the scientific community due to their diverse biological activities and their potential as precursors in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the natural sources of this compound and its derivatives, alongside detailed methodologies for their isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry and drug development.

Natural Sources of this compound and its Derivatives

This compound and its structurally related compounds, often categorized as phenylpropanoids, are biosynthesized by a wide variety of plants. These compounds contribute to the characteristic aroma and flavor of many herbs and spices and play a role in plant defense mechanisms. The concentration and composition of these compounds can vary significantly depending on the plant species, geographical location, and harvesting time.

Key Plant Families and Species

Several plant families are particularly rich in this compound derivatives. These include:

-

Lauraceae: This family includes prominent sources such as sassafras (Sassafras albidum) and cinnamon (Cinnamomum spp.).

-

Myristicaceae: Nutmeg (Myristica fragrans) is a well-known member of this family, containing significant quantities of this compound compounds.

-

Apiaceae: This family, which includes carrot (Daucus carota) and parsley, also contains species that produce allylbenzenes.

-

Piperaceae: Various Piper species, including Piper austrosinense, are known to produce this compound derivatives.

-

Zingiberaceae: This family of flowering plants, which includes galangal (Alpinia officinarum), also contains species with this compound constituents.

Quantitative Data on this compound Content

The following table summarizes the quantitative data available for the concentration of this compound and its key derivatives in various natural sources. It is important to note that these values can exhibit considerable variability.

| Plant Species | Family | Plant Part | Compound | Concentration/Yield | References |

| Sassafras albidum | Lauraceae | Root Bark | Safrole | ~80-90% of essential oil | [1][2][3] |

| Myristica fragrans | Myristicaceae | Seed (Nutmeg) | Myristicin | 30.30% in one study | |

| Alpinia officinarum | Zingiberaceae | Rhizome | Essential Oil | 0.24% yield | [4] |

| Daucus carota | Apiaceae | Seeds | Essential Oil | 0.55-1.67% yield | [5] |

| Piper austrosinense | Piperaceae | Leaves | 4-Allylbenzene-1,2-diol | Present | [6] |

Isolation and Purification of this compound

The isolation of this compound and its derivatives from their natural plant sources typically involves a multi-step process, beginning with the extraction of the essential oil, followed by purification of the target compound. The general workflow for this process is illustrated below.

Caption: General workflow for the isolation of this compound.

Experimental Protocols

Detailed methodologies for the key experimental procedures are provided below. These protocols are based on established techniques and can be adapted based on the specific plant material and target compound.

This protocol describes the extraction of essential oil from nutmeg seeds using steam distillation.[7][8]

Materials and Equipment:

-

Ground nutmeg seeds

-

Distillation flask

-

Steam generator (or direct steam injection)

-

Condenser

-

Receiving flask (e.g., separatory funnel)

-

Heating mantle or steam source

-

Deionized water

Procedure:

-

Preparation of Plant Material: Weigh a known quantity of finely ground nutmeg seeds.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the ground nutmeg seeds in the distillation flask and add a sufficient amount of deionized water to cover the material.

-

Distillation: Begin heating the water in the steam generator or directly heat the distillation flask to generate steam. Pass the steam through the plant material. The steam will vaporize the volatile essential oils.

-

Condensation: The mixture of steam and essential oil vapor is passed through a condenser, where it cools and liquefies.

-

Collection: Collect the condensate in a receiving flask. The essential oil, being immiscible with water, will form a separate layer.

-

Separation: Separate the essential oil layer from the aqueous layer (hydrosol) using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Yield Calculation: Determine the yield of the essential oil as a percentage of the initial weight of the plant material.

This protocol outlines a general procedure for the extraction of this compound derivatives from plant material using an organic solvent.[9][10][11]

Materials and Equipment:

-

Dried and powdered plant material

-

Erlenmeyer flask or beaker

-

Selected organic solvent (e.g., ethanol, hexane (B92381), chloroform)

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Maceration: Place a known amount of the dried and powdered plant material in a flask. Add a sufficient volume of the chosen organic solvent to completely submerge the plant material.

-

Extraction: Agitate the mixture using a shaker or magnetic stirrer for a specified period (e.g., 24-48 hours) at room temperature. This allows the solvent to penetrate the plant cells and dissolve the target compounds.

-

Filtration: Separate the solvent extract from the solid plant residue by filtration.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Further Processing: The crude extract can then be subjected to further purification steps, such as column chromatography.

The logical relationship for selecting an appropriate extraction method is outlined in the diagram below.

Caption: Decision process for selecting an extraction method.

This protocol provides a general guideline for the purification of this compound from a crude extract using flash column chromatography.[12][13][14][15]

Materials and Equipment:

-

Glass chromatography column

-

Silica (B1680970) gel (230-400 mesh)

-

Crude extract

-

Elution solvent system (e.g., a mixture of hexane and ethyl acetate)

-

Compressed air or nitrogen source

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Solvent System Selection: Determine an appropriate solvent system for the separation using TLC. The ideal solvent system should provide good separation of the target compound from impurities, with an Rf value for the target compound typically between 0.2 and 0.4.

-

Column Packing:

-

Securely clamp the chromatography column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

-

Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

-

Add a layer of sand on top of the silica gel.

-

Wash the column with the eluting solvent.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the eluting solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Add the eluting solvent to the top of the column.

-

Apply gentle pressure using compressed air or nitrogen to force the solvent through the column at a steady rate.

-

Collect the eluate in fractions.

-

-

Fraction Analysis:

-

Monitor the separation by analyzing the collected fractions using TLC.

-

Combine the fractions containing the pure target compound.

-

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound or its derivative.

Conclusion

This guide has provided a detailed overview of the natural sources of this compound and its derivatives, along with robust protocols for their isolation and purification. The quantitative data presented, while variable, offers a valuable starting point for researchers targeting these compounds. The experimental methodologies described for steam distillation, solvent extraction, and flash column chromatography are fundamental techniques in natural product chemistry and can be optimized for specific applications. The provided diagrams offer a clear visual representation of the isolation workflow and decision-making processes involved. This comprehensive resource is intended to facilitate further research and development in the promising field of this compound-derived compounds.

References

- 1. Chemical composition of essential oil from the root bark of Sassafras albidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safrole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. bestengineeringtechnologies.com [bestengineeringtechnologies.com]

- 8. mechotech.in [mechotech.in]

- 9. scialert.net [scialert.net]

- 10. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mitrask.com [mitrask.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. Purification [chem.rochester.edu]

- 14. science.uct.ac.za [science.uct.ac.za]

- 15. orgsyn.org [orgsyn.org]

Allylbenzene derivatives and their potential applications

An In-depth Technical Guide to Allylbenzene Derivatives and Their Potential Applications

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound derivatives, a class of organic compounds characterized by a benzene (B151609) ring substituted with an allyl group. Found abundantly in nature, these compounds and their synthetic variations are gaining significant attention for their diverse pharmacological activities. This document details their synthesis, mechanisms of action, and potential therapeutic applications, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.

Introduction to this compound Derivatives

Allylbenzenes are a subgroup of phenylpropanoids, natural compounds with a C6-C3 skeleton. The core structure consists of a phenyl group attached to a propene chain, with the double bond located between the second and third carbon atoms of the chain (the γ and β carbons). This structural motif is the foundation for a wide array of derivatives found in the essential oils of many plants. Notable examples include:

-

Eugenol (B1671780): A primary constituent of clove oil, also found in nutmeg, cinnamon, and basil.[1] It is widely used in dentistry as a local antiseptic and analgesic.[1][2]

-

Safrole: The principal component of sassafras oil. It serves as a precursor in the synthesis of insecticides and perfumes.[3][4]

-

Estragole: The main component of tarragon essential oil, also found in basil, fennel, and anise. It is used in perfumes and as a flavoring agent.

-

This compound: The parent compound, used in organic synthesis and as a precursor for various chemicals, including polymers.[5][6]

The reactivity of the allyl group and the aromatic ring allows for numerous modifications, leading to a vast library of synthetic derivatives with enhanced or novel biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established chemical routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A general workflow for synthesizing substituted this compound derivatives often involves a cross-coupling reaction.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Key synthetic methodologies include:

-

Grignard Reaction: A common method involves reacting a phenylmagnesium halide (a Grignard reagent) with an allyl halide, such as allyl chloride or allyl bromide, often in an ether-based solvent.[7][8] Nickel-phosphine complexes can be used to catalyze this cross-coupling reaction, achieving high yields.[8]

-

Friedel-Crafts Alkylation: This method can be used to introduce the allyl group to a benzene ring. However, using allyl halides with Lewis acids like AlCl₃ can lead to complex mixtures due to side reactions.[9] A more controlled approach uses allyl alcohol with a suitable acid catalyst like ZnCl₂.[9]

-

sp³ C-H Bond Functionalization: A modern, metal-free approach involves the direct functionalization of the methyl group in toluene (B28343) derivatives. One reported method uses tetrabutylammonium (B224687) iodide (TBAI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant to yield this compound derivatives.[10]

-

Modification of Natural Allylbenzenes: Derivatives can be synthesized from readily available natural precursors. For example, isopropoxy this compound derivatives with lipoxygenase inhibitory activity have been synthesized from 4-nitrophenol (B140041) through a multi-step process involving allylation, Claisen rearrangement, reduction, and amidation.[11][12]

Potential Applications in Drug Development

This compound derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

Numerous this compound derivatives, both natural and synthetic, have demonstrated significant anticancer properties through various mechanisms of action.[13]

Mechanisms of Action:

-

Apoptosis Induction: Many derivatives induce programmed cell death in cancer cells. S-allylmercaptocysteine (SAMC), a derivative of garlic, down-regulates the anti-apoptotic protein Bcl-2 and activates the mitogen-activated protein kinase (MAPK) pathway, leading to mitochondrial cytochrome c release and subsequent apoptosis.[13][14]

-

Procaspase Activation: The synthetic derivative PAC-1 is a procaspase-activating compound that chelates inhibitory zinc ions from procaspase-3, leading to its activation to caspase-3 and inducing apoptosis selectively in cancer cells.[13][14]

-

Cell Cycle Arrest: Allicin, the primary bioactive component of garlic, can arrest the cell cycle at the G2/M phase in gastric cancer cell lines.[13]

-

Inhibition of Efflux Pumps and Mitochondrial Targeting: Triphenylphosphine (PPh₃) derivatives of allylbenzenes are significantly more potent than their parent compounds.[15] The PPh₃ moiety facilitates accumulation in mitochondria, leading to membrane depolarization and apoptosis.[15][16] These derivatives also inhibit efflux pumps, which can help overcome multidrug resistance.[16]

Caption: Apoptosis induction pathway via SAMC, an this compound derivative.[13]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Hybrid 12 (Capsaicin-allyl hybrid) | MCF-7 (Breast) | IC₅₀ | 66 µM | [13][14] |

| Nonivamide (Capsaicin analog) | MCF-7 (Breast) | IC₅₀ | 2245 µM | [13][14] |

| Apiol-PPh₃ in M-β-CD | A549 (Lung) | IC₅₀ | ~1-10 µM | [15][16] |

| Dillapiol-PPh₃ in M-β-CD | A549 (Lung) | IC₅₀ | ~1-10 µM | [15][16] |

| Myristicin-PPh₃ in M-β-CD | A549 (Lung) | IC₅₀ | ~1-10 µM | [15][16] |

| PAC-1 | Various | IC₅₀ | Varies | [13][14] |

| Safrole | Hep3B (Hepatocellular) | IC₅₀ | Significant activity |[17] |

Antimicrobial Activity

This compound derivatives have shown promise as antibacterial and antifungal agents. Their mechanisms often involve disrupting cell membranes and inhibiting key bacterial processes.

Mechanisms of Action:

-

Direct Antibacterial/Antifungal Action: Eugenol exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[1][18] Its mechanism involves disrupting the microbial cell wall and membrane.[18][19] 4-Allylbenzene-1,2-diol has demonstrated strong activity against several plant pathogenic bacteria by damaging the cell membrane, increasing its permeability, and inhibiting biofilm formation.[20]

-

Inhibition of Resistance Mechanisms: While some simple derivatives like this compound and allylanisole (B13554440) show weak direct antibacterial activity, they can potentiate the effects of conventional antibiotics like penicillin.[21][22] They achieve this by inhibiting bacterial resistance mechanisms, such as the β-lactamase enzyme and efflux proteins like QacA/B.[21][22][23]

Caption: Mechanism of antibiotic potentiation by this compound derivatives.[21][22]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| This compound | Staphylococcus aureus SA-K4414 | MIC | >1024 | [21][22] |

| Allylanisole | Staphylococcus aureus SA-K4414 | MIC | >1024 | [21][22] |

| Penicillin | Staphylococcus aureus SA-K4414 | MIC | 512 | [21][22] |

| Penicillin + this compound | Staphylococcus aureus SA-K4414 | MIC | 128 | [21][22][23] |

| Penicillin + Allylanisole | Staphylococcus aureus SA-K4414 | MIC | 256 | [21][22][23] |

| 4-Allylbenzene-1,2-diol | Xanthomonas oryzae pv. oryzae | MIC | 333.75 µmol/L | [20] |

| 4-Allylbenzene-1,2-diol | X. axonopodis pv. citri | MIC | 667.5 µmol/L |[20] |

Anti-inflammatory and Analgesic Activity

Several this compound derivatives, particularly eugenol and estragole, are known for their potent anti-inflammatory and pain-relieving effects.

Mechanisms of Action:

-

Enzyme Inhibition: Eugenol is a known inhibitor of the cyclooxygenase-II (COX-2) enzyme, which is a key player in the inflammatory cascade and pain signaling.[1] It may also inhibit 5-lipoxygenase (5-LOX).[2]

-

Signaling Pathway Modulation: Eugenol interferes with key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and MAPK, which regulate the expression of pro-inflammatory genes.[18]

-

Ion Channel Blockade: Estragole has been shown to block neuronal excitability by directly inhibiting voltage-gated Na⁺ channels, which explains its local anesthetic effect.[24] Eugenol also interferes with action potential conduction.[25]

Table 3: Toxicity Data for Selected this compound Derivatives

| Compound | Model | Activity Metric | Value (µL/mL) | Exposure Time | Reference |

|---|---|---|---|---|---|

| This compound | Drosophila melanogaster | EC₅₀ | 19.21 | 12 h | [21][22] |

| Allylanisole | Drosophila melanogaster | EC₅₀ | 11.07 | 3 h |[21][22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol, adapted from studies on this compound's antibiotic-potentiating effects, uses the broth microdilution method.[22][23]

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strain (e.g., Staphylococcus aureus SA-K4414)

-

Cation-adjusted Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

-

Standard antibiotic (e.g., Penicillin) for comparison and potentiation assays

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compounds in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.

-

Inoculation: Dilute the standardized bacterial suspension in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL upon addition of 100 µL of the inoculum.

-

Controls: Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

-

Incubation: Seal the plates and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. If using resazurin, add it to each well after incubation and look for a color change (blue = no growth, pink = growth).

-

Potentiation Assay: To test for synergy, prepare serial dilutions of the standard antibiotic in plates containing a sub-inhibitory concentration (e.g., MIC/8) of the test compound and repeat the procedure.

Caption: Experimental workflow for the Broth Microdilution MIC Assay.[22]

15-Lipoxygenase (SLO) Inhibition Assay

This protocol is based on the method used to evaluate isopropoxy this compound derivatives as inhibitors of soybean 15-lipoxygenase (SLO).[11]

Objective: To measure the inhibitory potency (IC₅₀) of a compound against the lipoxygenase enzyme.

Materials:

-

Soybean 15-lipoxygenase (SLO) enzyme solution (e.g., 4000 units/mL)

-

Test inhibitors (dissolved in DMSO)

-

Linoleic acid (LA) solution (substrate)

-

Tris buffer (pH 7.2, 50 mM)

-

Colorimetric developing solutions (e.g., Solution A: MBTH, Solution B: DMAB)

-

Sodium dodecyl sulfate (B86663) (SDS) solution (2% w/v) to terminate the reaction

-

96-well plate reader or spectrophotometer (598 nm)

Procedure:

-

Pre-incubation: In a microplate well, add 900 µL of Tris buffer, 25 µL of the inhibitor solution (at various concentrations), and 25 µL of the enzyme solution. Incubate the mixture for 10 minutes at room temperature. A control test should be run using DMSO instead of the inhibitor solution.

-

Reaction Initiation: Add 50 µL of the LA substrate solution to the mixture to start the peroxidation reaction.

-

Reaction Quenching and Color Development: After 10 minutes, add 270 µL of Solution A and then 130 µL of Solution B to start the color formation.

-

Termination: After 3 minutes of color development, add 200 µL of the 2% SDS solution to terminate the reaction.

-

Measurement: Read the absorbance of the solution at 598 nm.

-

Calculation: Perform each experiment in triplicate. Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound derivatives represent a versatile and promising class of compounds for drug development. Their natural abundance, combined with the relative ease of synthetic modification, provides a rich platform for discovering novel therapeutic agents. The demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications warrants further investigation. In particular, the development of derivatives that can overcome drug resistance in cancer and infectious diseases is a highly valuable research direction. Future work should focus on optimizing the therapeutic index of these compounds, elucidating detailed mechanisms of action, and advancing lead candidates into preclinical and clinical development.

References

- 1. vipsen.vn [vipsen.vn]

- 2. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safrole - Wikipedia [en.wikipedia.org]

- 4. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chemneo.com [chemneo.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. JPH0543485A - Synthesis of substituted this compound - Google Patents [patents.google.com]

- 9. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Synthesis of this compound Derivatives through sp3 C-H Bond Functionalization of Toluene Derivatives [organic-chemistry.org]

- 11. Design, synthesis, and SAR study of isopropoxy this compound derivatives as 15-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and SAR study of isopropoxy this compound derivatives as 15-lipoxygenase inhibitors [ijbms.mums.ac.ir]

- 13. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 19. What is Eugenol used for? [synapse.patsnap.com]

- 20. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacological activities of this compound and allylanisole phenylpropanoids: Inhibition of antibiotic resistance targets and toxicity profile in a <i>Drosophila melanogaster</i> model - Journal of King Saud University - Science [jksus.org]

- 22. Mahidol IR [repository.li.mahidol.ac.th]

- 23. jksus.org [jksus.org]

- 24. Estragole blocks neuronal excitability by direct inhibition of Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Virtuosity of Allylbenzenes: A Technical Guide to Their Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylbenzenes, a class of naturally occurring organic compounds characterized by a phenyl group attached to an allyl group, are widely distributed in the plant kingdom and are major constituents of many essential oils.[1] These compounds and their analogues, including eugenol, safrole, myristicin (B1677595), estragole (B85927), and elemicin, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of allylbenzenes, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. By presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Quantitative Analysis of Biological Activities

The biological efficacy of allylbenzene and its analogues has been quantified across numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations (IC50 and MIC values) to provide a comparative overview of their potential.

Table 1: Anticancer Activities (IC50 Values)

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Eugenol | MCF-7 (Breast Cancer) | Cytotoxicity | 22.75 µM | Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement[2] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 15.09 µM | Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement[2] | |

| Safrole | Hep3B (Liver Cancer) | Cytotoxicity | 1.08 ± 0.06 mg/mL | Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer[3] |

| Safrole Nanoemulgel | Hep3B (Liver Cancer) | Cytotoxicity | 0.31 ± 0.02 mg/mL | Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer[3] |

| Myristicin | MCF-7 (Breast Cancer) | Cytotoxicity | Dose-dependent | Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells[4] |

| 4-Allylbenzene-1,2-diol | MCF-7 (Breast Cancer) | Cytotoxicity | 40.2 ± 6.9 μM | New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells[5] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 40.2 ± 6.9 μM | New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells[5] |

Table 2: Antimicrobial Activities (MIC Values)

| Compound | Microorganism | MIC Value (µg/mL) | Reference |

| This compound | Staphylococcus aureus | >1024 | Pharmacological activities of this compound and allylanisole (B13554440) phenylpropanoids: Inhibition of antibiotic resistance targets and toxicity profile in a Drosophila melanogaster model[6] |

| Allylanisole | Staphylococcus aureus | >1024 | Pharmacological activities of this compound and allylanisole phenylpropanoids: Inhibition of antibiotic resistance targets and toxicity profile in a Drosophila melanogaster model[6] |

| 4-Allylbenzene-1,2-diol | Xanthomonas oryzae pv. oryzae | 333.75 µmol/L | Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense[7] |

| Xanthomonas axonopodis pv. citri | 667.5 µmol/L | Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense[7] | |

| CPD20 (synthetic propan-2-amine derivative) | MRSA strains | 2.5 µg/mL (6.58 µM) | Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria[8] |

Table 3: Anti-inflammatory and Antioxidant Activities (IC50 Values)

| Compound | Assay | IC50 Value | Reference |

| Safrole | DPPH Radical Scavenging | 50.28 ± 0.44 µg/mL | Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer[9] |

| α-Amylase Inhibition | 11.36 ± 0.67 µg/mL | Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer[9] | |

| HCA (Cinnamic acid derivative) | LPS-induced NO production | 8 mM | A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils[10] |

| NF-κB transcriptional activity | 22 mM | A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils[10] |

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Allylbenzenes have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Eugenol , for instance, has been shown to suppress NF-κB activation and modulate the expression of genes that regulate cell proliferation and survival.[11] It can induce apoptosis through both p53-dependent and independent pathways and has been observed to downregulate the WNT/beta-catenin signaling pathway, which is crucial for cancer stem cell maintenance.[2][12]

Myristicin has been found to induce apoptosis in breast cancer cells by activating caspase cascades and increasing intracellular reactive oxygen species (ROS).[4][13] It can also arrest the cell cycle in the G1/S phase.[4]

Safrole and its derivatives have exhibited cytotoxic activity against breast cancer cell lines.[5] However, its potential carcinogenicity through metabolic activation is a significant consideration.[14]

Antimicrobial Activity

Several allylbenzenes exhibit broad-spectrum antimicrobial activity against bacteria and fungi. While this compound and allylanisole themselves show weak direct antibacterial effects, they can potentiate the activity of conventional antibiotics like penicillin, suggesting a role as resistance modulators.[6] A derivative, 4-allylbenzene-1,2-diol, has demonstrated potent antibacterial activity against various plant pathogens.[7] The mechanism of action often involves disruption of the cell membrane integrity and permeability.[15]

Anti-inflammatory Activity

The anti-inflammatory properties of allylbenzenes are attributed to their ability to modulate key inflammatory pathways. Myristicin, for example, can inhibit the production of nitric oxide (NO) and various pro-inflammatory cytokines and chemokines.[8][16] It is also suggested to non-selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in prostaglandin (B15479496) synthesis.[17] Safrole and its derivatives have also demonstrated anti-inflammatory effects in animal models.[10]

Antioxidant Activity

Many allylbenzenes possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[18] The antioxidant capacity is influenced by the number and position of methoxy (B1213986) and hydroxyl groups on the aromatic ring.[18] Estragole and nerol (B1678202) have shown notable scavenging activity against ABTS•+ and DPPH• radicals, respectively.[19] Safrole has also demonstrated moderate antioxidant activity.[9]

Toxicological Profile: Metabolic Activation

A critical aspect of the biological activity of some allylbenzenes is their metabolic activation, which can lead to toxicity, including genotoxicity and carcinogenicity.

Safrole is metabolized by cytochrome P450 (CYP) enzymes to its proximate carcinogen, 1'-hydroxysafrole.[14] This metabolite can then be further converted to a reactive electrophile that forms DNA adducts.[14]

Estragole undergoes a similar bioactivation pathway, involving CYP-mediated hydroxylation to 1'-hydroxyestragole, followed by sulfonation to a reactive metabolite that can bind to DNA.[20][21]

Elemicin is also metabolically activated by CYP enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, to 1'-hydroxyelemicin, which contributes to its cytotoxicity.[22][23]

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells and treat them with the this compound compound for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis Marker Detection

This method is used to detect and quantify specific proteins involved in apoptosis.

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the this compound compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the this compound compound with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

This compound and its analogues represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, are underpinned by a variety of molecular mechanisms. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

While the therapeutic promise of these compounds is evident, further research is warranted. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective analogues. Moreover, the toxicological profiles, particularly the metabolic activation of certain allylbenzenes, require careful consideration in any drug development program. Future studies should focus on in vivo efficacy and safety evaluations, as well as the development of novel delivery systems to enhance bioavailability and target specificity. The continued exploration of this fascinating class of natural products holds great promise for the discovery of new and effective therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Estragole: DNA adduct formation in primary rat hepatocytes and genotoxic potential in HepG2-CYP1A2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological activities of this compound and allylanisole phenylpropanoids: Inhibition of antibiotic resistance targets and toxicity profile in a <i>Drosophila melanogaster</i> model - Journal of King Saud University - Science [jksus.org]

- 7. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer [pubmed.ncbi.nlm.nih.gov]

- 10. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Covalent Conjugates of Allylbenzenes and Terpenoids as Antibiotics Enhancers with the Function of Prolonged Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GraphViz Examples and Tutorial [graphs.grevian.org]

- 18. Antioxidant Activity of Natural Allylpolyalkoxybenzene Plant Essential Oil Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]